![molecular formula C20H17N5O2S2 B2732966 N-(3-acetylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886931-99-3](/img/structure/B2732966.png)
N-(3-acetylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-acetylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H17N5O2S2 and its molecular weight is 423.51. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Research on derivatives of acetamide and triazole compounds, like those closely related to the query compound, demonstrates significant antimicrobial properties. For example, studies have shown that compounds with the 1,2,4-triazole ring system exhibit a wide range of pharmaceutical activities, including antibacterial, antifungal, and antituberculosis effects. This is attributed to the structural features of these compounds, which can be tailored to target specific microbial pathways (MahyavanshiJyotindra et al., 2011).
Antitumor Applications
Compounds incorporating elements like pyrrole, pyrrolopyrimidine, and thiophene, similar to the query compound, have been evaluated for their antitumor activity. For instance, certain acetamide derivatives have shown effectiveness surpassing that of doxorubicin, a standard in cancer treatment, suggesting a promising avenue for novel cancer therapies (Alqasoumi et al., 2009).
Anti-inflammatory and Analgesic Applications
The synthesis of pyrolin derivatives, including acetamide-based compounds, has been associated with anti-exudative properties. Such studies indicate that a significant portion of newly synthesized derivatives demonstrates promising anti-inflammatory and analgesic activities, which could lead to the development of new therapeutic agents (Chalenko et al., 2019).
Antioxidant Applications
The search for compounds with antioxidant properties is crucial in the development of protective agents against oxidative stress-related diseases. Research has identified certain acetamide derivatives exhibiting superior antioxidant activities, potentially contributing to disease prevention strategies (Talapuru et al., 2014).
Structural and Molecular Insights
Investigations into the structural properties and molecular interactions of related compounds provide valuable insights into their potential applications. For example, vibrational spectroscopic analysis and quantum computational approaches have been utilized to characterize antiviral molecules, shedding light on the underlying mechanisms contributing to their activity (Jenepha Mary et al., 2022).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S2/c1-14(26)15-6-4-7-16(12-15)21-18(27)13-29-20-23-22-19(17-8-5-11-28-17)25(20)24-9-2-3-10-24/h2-12H,13H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNRLXVLPRZAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

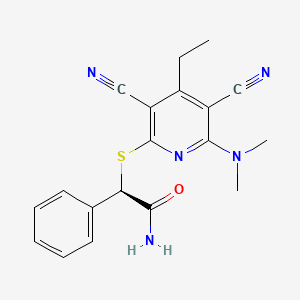
![4-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2732885.png)
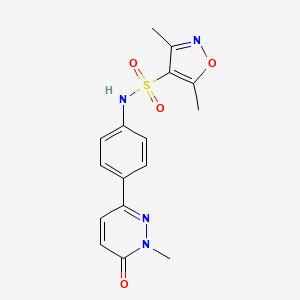

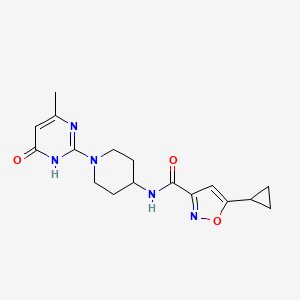
![1-[(3As,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B2732893.png)


![8-(2-Chlorophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2732898.png)

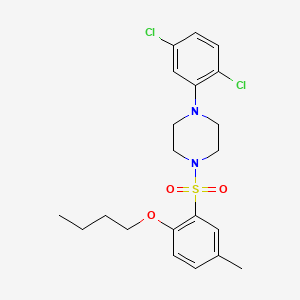
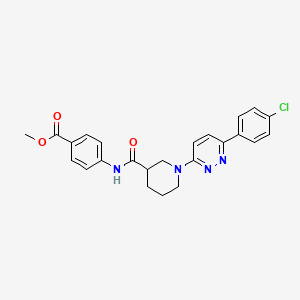

![1-[3-(4-chlorophenoxy)propyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B2732906.png)